molecular formula C23H17N3O3 B4736425 1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4736425
M. Wt: 383.4 g/mol
InChI Key: FGRAYFDBWIZBCW-CPNJWEJPSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multistep processes. These may include condensation reactions, tandem Knoevenagel–Michael protocols, and other synthetic strategies that facilitate the formation of the pyrimidinetrione core and its subsequent functionalization (Ryzhkova et al., 2023).

Molecular Structure Analysis

Compounds containing the pyrimidinetrione moiety often exhibit interesting molecular conformations. For instance, the pyrimidinetrione rings can adopt flattened boat conformations, influenced by their substituents (Savant et al., 2015). The overall molecular geometry is further defined by the spatial arrangement of the phenyl and other substituent groups.

Chemical Reactions and Properties

Pyrimidinetriones engage in a variety of chemical reactions, including condensation with aromatic aldehydes, diketones, and active methylene compounds. These reactions lead to the formation of derivatives with diverse chemical structures and properties (Yurtaeva & Tyrkov, 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, crystal structure, and intermolecular interactions, are often studied through spectroscopic and crystallographic techniques. For example, X-ray diffraction studies provide insights into the crystal packing and molecular conformations of these compounds (Barakat et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrimidinetrione derivatives are influenced by their electronic structure, which can be polarized due to the presence of functional groups. This polarization affects their reactivity in different chemical contexts. Studies often employ computational methods like DFT calculations to understand these properties (Ceylan et al., 2016).

properties

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-3-12-25-14-16(18-6-4-5-7-20(18)25)13-19-21(27)24-23(29)26(22(19)28)17-10-8-15(2)9-11-17/h1,4-11,13-14H,12H2,2H3,(H,24,27,29)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRAYFDBWIZBCW-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC#C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC#C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-6-hydroxy-3-(4-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

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